4-(3-Carboxyphenyl)pyridine-2,5-dicarboxylic acid (4-CPPC) is a small-molecule compound identified as a selective inhibitor of macrophage migration inhibitory factor-2 (MIF-2) [, , ]. MIF-2, also known as D-dopachrome tautomerase (D-DT), is a cytokine belonging to the MIF protein family and plays a role in inflammatory and immune responses [, , ]. 4-CPPC exhibits a 13-fold selectivity for human MIF-2 over its closely related family member, MIF-1 []. This selectivity makes 4-CPPC a valuable tool in dissecting the distinct roles of MIF-2 in biological systems where both MIF-1 and MIF-2 are present [].
4-CPPC is classified as a small-molecule inhibitor with the chemical formula and a molecular weight of 287.23 g/mol. It is recognized for its selective inhibition of macrophage migration inhibitory factor-2 (MIF-2), a protein implicated in various inflammatory processes. The compound's unique structure allows it to selectively target MIF-2 over MIF-1, making it a valuable tool for studying the distinct roles of these proteins in cellular signaling and inflammation .
The synthesis of 4-CPPC involves several steps, beginning with the preparation of an intermediate compound followed by oxidation to yield the final product. The detailed synthesis process is as follows:
The molecular structure of 4-CPPC consists of a pyridine ring with two carboxylic acid groups attached at positions 2 and 5, and a carboxyphenyl group at position 3. This configuration contributes to its ability to interact selectively with MIF-2. Key structural features include:
4-CPPC primarily participates in biochemical reactions as an inhibitor. Its most notable reaction involves binding to MIF-2, blocking its interaction with CD74, which is crucial for various signaling pathways associated with inflammation. The inhibition mechanism has been characterized by:
The mechanism by which 4-CPPC exerts its inhibitory effects on MIF-2 involves:
The physical and chemical properties of 4-CPPC include:
Key data points include:
Property | Value |
---|---|
Molecular Weight | 287.23 g/mol |
CAS Number | 29553-70-6 |
Purity | ≥98% by HPLC |
The primary applications of 4-CPPC are found in biomedical research:
The discovery of 4-CPPC (4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid) originated from advanced computational approaches targeting the tautomerase active site of macrophage migration inhibitory factor-2 (MIF-2/D-DT). Unlike MIF-1, MIF-2 exhibits a dynamic active site characterized by conformational flexibility in residue Arg-36, which alters the pocket’s topology. Virtual screening leveraged two distinct energy-minimized MIF-2 structures: one with Arg-36 in its "native" conformation (PDB: 1DPT) and another in a "rotameric" state (PDB: 4Q3F). This dual-conformation strategy was critical for capturing ligands that exploit structural plasticity inaccessible to MIF-1 [2] [6]. Pro-1—the catalytic base unprotonated at physiological pH—served as the anchor point for docking, ensuring compounds could engage the enzymatic machinery. The screening prioritized molecules with total charges ≤ -2 and molecular masses of 150–400 Da to optimize binding within the electropositive catalytic cavity [2].
A library of approximately 1.6 million drug-like compounds (pre-filtered via Lipinski’s rules) was subjected to structure-based docking using Schrödinger’s Glide platform. Initial standard-precision (SP) docking identified 40,000 top-ranked candidates, which were refined through extra-precision (XP) mode to evaluate hydrophobic contacts, hydrogen bonding, and ligand desolvation penalties. Van der Waals radii for non-polar ligand atoms were scaled by 0.8 to accommodate minor protein flexibility. This process yielded 190 compounds with exceptional docking scores (< -9.47), all featuring negative charges complementary to the MIF-2 active site [2] [6]. Post-docking, 176 compounds underwent biochemical validation in a tautomerase inhibition assay.
Table 1: Virtual Screening Workflow for 4-CPPC Identification
Stage | Criteria/Parameters | Output |
---|---|---|
Initial Library | 1.6M compounds (ZINC/Maybridge) | 41,000 SP hits |
Glide XP Refinement | Docking score < -6.0; ≤10 rotatable bonds | 190 high-priority candidates |
Biochemical Filtering | Single-point assay (50–100 μM) | 7 validated hits |
Selectivity Assessment | IC₅₀ comparison (MIF-2 vs. MIF-1) | 4-CPPC (17-fold selective) |
Hierarchical clustering was applied to manage the vast dataset of docking hits (3,633 for native Arg-36; 8,273 for rotameric). Compounds were grouped by structural similarity, prioritizing clusters with diverse chemotypes. This reduced redundancy while ensuring coverage of chemical space. Glide XP scoring further ranked ligands based on:
4-CPPC emerged as the standout hit, inhibiting MIF-2 tautomerase activity with an IC₅₀ of 27 μM—17-fold more potent than its inhibition of MIF-1 (IC₅₀ = 450 μM). Enzyme kinetics confirmed competitive binding for MIF-2, with a Kᵢ of 33 μM versus 431 μM for MIF-1 [1] [4] [5]. Selectivity arises from 4-CPPC’s induction of a structural rearrangement in MIF-2’s C-terminus (residues 105–115), which forms a hydrophobic lid over the bound inhibitor. This "induced fit" mechanism is absent in MIF-1 due to differences in C-terminal flexibility [6]. Functional assays demonstrated that 4-CPPC dose-dependently (0.01–10 μM) disrupted MIF-2/CD74 binding and downstream ERK1/2 phosphorylation without affecting MIF-1-mediated signaling [2].
Table 2: Selectivity Profile of 4-CPPC
Parameter | MIF-2 | MIF-1 | Selectivity Ratio |
---|---|---|---|
Tautomerase IC₅₀ | 27 μM | 450 μM | 17-fold |
Binding Kᵢ | 33 μM | 431 μM | 13-fold |
sCD74 Binding IC₅₀ | < 10 μM | No inhibition | > 100-fold |
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 3233-90-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6
CAS No.: 25309-44-8